(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a chloropyridazine moiety. It is used in various scientific research applications due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of (1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 6-chloropyridazine with pyrrolidine in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with methanamine hydrochloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridazine ring is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit various biological activities.
Pyridazine derivatives: Similar to the chloropyridazine moiety, these compounds are known for their diverse chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H14Cl2N4 |
---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
[1-(6-chloropyridazin-3-yl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(14)6-11;/h3-4,7H,1-2,5-6,11H2;1H |
InChI-Schlüssel |
NFBMNHXSADSJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NN=C(C=C2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.